molecular formula C13H20Cl2N2 B3060029 [2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride CAS No. 1609402-66-5

[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride

Cat. No. B3060029
CAS RN: 1609402-66-5
M. Wt: 275.21
InChI Key: CSLYBXLQBFQNMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. The molecular structure of “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” is not explicitly provided in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” are not explicitly mentioned in the sources retrieved .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. The specific physical and chemical properties of “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” are not explicitly provided in the sources retrieved .

Scientific Research Applications

Alzheimer’s Disease Research

A study by Rehman et al. (2018) synthesized new derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's treatment.

GPR14/Urotensin-II Receptor Agonist

Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, a potential target for pharmacological research and drug development. This compound showed selectivity and potency, indicating its utility as a research tool and potential drug lead (Croston et al., 2002).

Impurity Analysis in Pharmaceutical Compounds

Liu et al. (2020) conducted a study on cloperastine hydrochloride, a piperidine derivative, to identify and quantify impurities in the drug substance. This research is crucial for ensuring the purity and safety of pharmaceutical compounds (Liu et al., 2020).

Type II Diabetes Drug Candidates

A study by ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazoles containing 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} as potential drug candidates for Type II diabetes. These compounds were found to be potent inhibitors of α-glucosidase enzyme, indicating their potential as new therapeutic agents (ur-Rehman et al., 2018).

Cytotoxicity in Cancer Research

Flefel et al. (2015) synthesized new derivatives involving 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which were screened for cytotoxic activity against three tumor cell lines. The results indicated that certain compounds exhibited higher inhibitory effects than the reference drug, doxorubicin (Flefel et al., 2015).

Anticancer Agent Synthesis

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Certain compounds showed strong anticancer potential, suggesting their significance in cancer research (Rehman et al., 2018).

Kinetics in Organic Chemistry

Castro et al. (2001) studied the kinetics and mechanisms of reactions involving secondary alicyclic amines and phenyl thionocarbonates, contributing to a deeper understanding of reaction dynamics in organic chemistry (Castro et al., 2001).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. The mechanism of action for “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” is not explicitly provided in the sources retrieved .

Safety and Hazards

The safety and hazards associated with a compound relate to its potential risks in handling and usage. The specific safety and hazards of “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” are not explicitly provided in the sources retrieved .

Future Directions

The future directions for the study and application of “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” are not explicitly provided in the sources retrieved .

properties

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYBXLQBFQNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride

CAS RN

1609402-66-5
Record name 1-Piperidineethanamine, β-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609402-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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